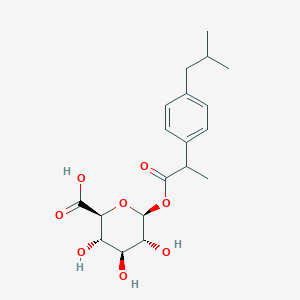

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Overview

Description

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-glucopyranuronic acid, also known as ibuprofen acyl glucuronide, belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in blood. In humans, this compound is involved in the ibuprofen action pathway and the ibuprofen metabolism pathway.

This compound is a terpene glycoside.

Scientific Research Applications

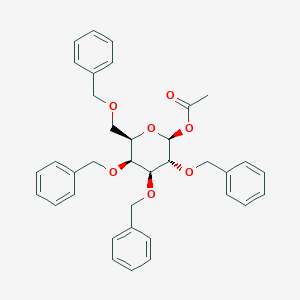

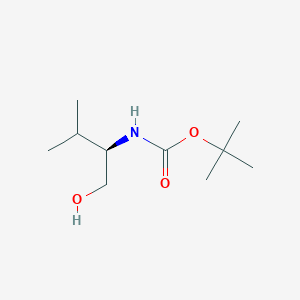

Synthesis of Glucopyranosyl Esters : This compound is useful in the synthesis of alpha- and beta-D-glucopyranosyl esters of tripeptides (Valenteković & Keglević, 1980) and amino acids (Ljevakovic & Keglević, 1980).

Synthesis of Acyl-D-Glucopyranuronic Acids : It assists in synthesizing various anomers of 1-O-acyl-D-glucopyranuronic acids and their conversion into methyl 2,3,4-tri-O-acetyl derivatives (Keglević et al., 1968).

Benzylated D-glucosyl Ester of Glutamic Acid : It is also known as a benzylated D-glucosyl ester of glutamic acid, with applications in the synthesis of glycosidic linkages (Keglević et al., 1976).

Total Synthesis of Hematoside : This compound has been used in the total synthesis of hematoside and its stereoisomer (Numata et al., 1988).

Linking to Proteins : Its derivative, an improved synthesis of aldobiouronic acid, is suitable for linking to proteins in scientific research (Hirsch et al., 1998).

C-(D-glucopyranosyl)alkenes Synthesis : It plays a role in the stereoselective conversion of alpha-D-glucopyranose pentaacetate into 3-(tetra-O-acetyl-alpha-D-glucopyranosyl)-1-propene, which is significant in chemical research (Horton & Miyake, 1988).

Synthesis of Disaccharide Repeating Units : It is used in the synthesis of beta-D-glucopyranosyluronic acid-(1-->3)-2-acetamido-2-deoxy-4- and 6-O-sulfo-D-galactopyranose disodium salt, the disaccharide repeating units of chondroitin 4- and 6-sulfates (Jacquinet et al., 1998).

Toxicological Significance : There's a study on the reactivity of benzoic acid's 1-O-acyl-beta-D-glucopyranuronate, which may have toxicological significance (Akira et al., 1997).

Crystal Structure Analysis : The crystal structure of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate confirms its identity and is in agreement with 1H NMR assignments (Root et al., 2002).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, wear eye/face protection, not to breathe dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ibuprofen acyl glucuronide primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This channel is expressed primarily in nociceptors, which mediate the action of proalgesic and inflammatory agents .

Mode of Action

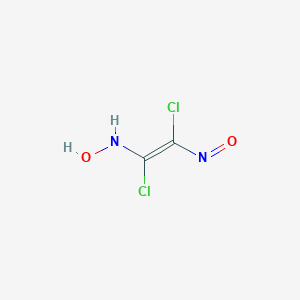

Ibuprofen acyl glucuronide, unlike other types of glucuronide, exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .

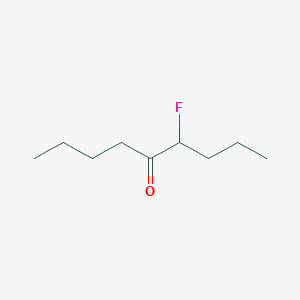

Biochemical Pathways

The primary pathway of metabolism for carboxylic acid-containing drugs like ibuprofen is conjugation with glucuronic acid, resulting in the formation of acyl glucuronides . These often circulate in plasma before being excreted in urine and bile .

Pharmacokinetics

Ibuprofen is rapidly absorbed and metabolized to its acyl glucuronides . The pharmacokinetic parameters of ibuprofen exhibit notable variability among individuals .

Result of Action

The acyl-glucuronide metabolite of ibuprofen has analgesic and anti-inflammatory effects via the TRPA1 channel . It has been implicated in the toxicity of several carboxylic acid-containing drugs . Covalent binding of ibuprofen to plasma protein has been observed in all patients, correlating well with the area under the plasma concentration versus time curve of ibuprofen glucuronide .

Action Environment

The inherent instability of acyl glucuronides under physiological conditions, along with their ability to inhibit key enzymes and transporters, and interact with several biological systems, can influence the compound’s action, efficacy, and stability .

This article provides a comprehensive overview of the mechanism of action of Ibuprofen acyl glucuronide. The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .

Biochemical Analysis

Biochemical Properties

Ibuprofen acyl glucuronide is a reactive metabolite that exhibits a degree of electrophilicity . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .

Cellular Effects

The cellular effects of Ibuprofen acyl glucuronide are complex and multifaceted. The compound has been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

The molecular mechanism of action of Ibuprofen acyl glucuronide involves its reactivity with biological molecules. It can covalently modify proteins, lipids, and nucleic acids through transacylation or glycation . This can lead to changes in the function of these molecules, potentially contributing to the observed toxic effects .

Temporal Effects in Laboratory Settings

The effects of Ibuprofen acyl glucuronide can change over time in laboratory settings. The compound is inherently unstable under physiological conditions, which can lead to significant challenges in assessing its safety .

Dosage Effects in Animal Models

The effects of Ibuprofen acyl glucuronide can vary with different dosages in animal models. High doses of the compound have been associated with increased toxicity, potentially due to the formation of protein adducts .

Metabolic Pathways

Ibuprofen acyl glucuronide is involved in the metabolism of carboxylic acid-containing drugs. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes .

Transport and Distribution

Given its reactivity, it is likely that it can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of Ibuprofen acyl glucuronide is not well characterized. Given its reactivity and ability to covalently modify biological molecules, it is likely that it can be found in various compartments or organelles within the cell .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOLXXZAJIAUGR-JPMMFUSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921613 | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115075-59-7 | |

| Record name | Ibuprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115075-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115075597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the expression of human solute carrier family transporters in the skin, particularly in relation to a compound like Ibuprofen acyl glucuronide?

A1: The research paper titled "Expression of human solute carrier family transporters in skin: possible contributor to drug-induced skin disorders" [] investigates the role of transporter proteins in drug distribution within the skin. While it doesn't directly focus on Ibuprofen acyl glucuronide, understanding the presence and activity of these transporters in the skin is crucial. These transporters could potentially influence the distribution and concentration of drugs like Ibuprofen and its metabolites, including Ibuprofen acyl glucuronide, within skin layers. This knowledge is important for understanding both the efficacy and potential for local side effects of drugs like Ibuprofen.

Q2: How do researchers typically measure the concentration of Ibuprofen acyl glucuronide in plasma?

A2: The study "Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction" [] describes a specific method for quantifying Ibuprofen and its metabolite, Ibuprofen acyl glucuronide, in plasma samples. The method employs high-performance liquid chromatography (HPLC) coupled with solid-phase extraction. This technique allows scientists to separate and accurately measure the concentrations of both compounds, providing valuable data for understanding the pharmacokinetics of Ibuprofen and its metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)